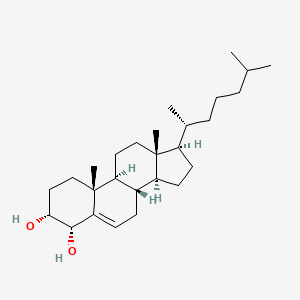

Cholest-5-ene-3alpha,4alpha-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3R,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24-,25+,26-,27-/m1/s1 |

InChI Key |

CZDKQKOAHAICSF-BAIBJHRJSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H]([C@H]4O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Mechanisms of Formation of Cholest 5 Ene 3alpha,4alpha Diol

Endogenous Biosynthesis from Cholesterol Precursors

The endogenous synthesis of Cholest-5-ene-3alpha,4alpha-diol from cholesterol involves a series of highly specific enzymatic reactions. While the complete pathway is still under investigation, the hydroxylation of the cholesterol molecule at the C-4 position is a critical step.

Role of Enzymatic Hydroxylation

Enzymatic hydroxylation introduces hydroxyl (-OH) groups onto the cholesterol scaffold, increasing its polarity. This process is primarily mediated by a superfamily of enzymes known as cytochrome P450 monooxygenases.

Cytochrome P450 (CYP) enzymes are a diverse group of heme-containing proteins that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. nih.gov These enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, while the other oxygen atom is reduced to water. nih.gov Several CYP enzymes are known to hydroxylate cholesterol at various positions on the steroid nucleus and the side chain. nih.govnih.gov For instance, CYP7A1 is the primary enzyme for 7α-hydroxylation of cholesterol, a key step in bile acid synthesis, while CYP46A1 is responsible for 24-hydroxylation in the brain. nih.govportlandpress.com

While specific cytochrome P450 enzymes have been identified for the formation of 4β-hydroxycholesterol, the enzymatic synthesis of the 4α-hydroxy counterpart, a precursor to this compound, is less clearly defined in the scientific literature. The formation of 4β-hydroxycholesterol is catalyzed by CYP3A4 and CYP3A5. However, the formation of 4α-hydroxycholesterol is thought to primarily occur through non-enzymatic autoxidation.

The hydroxylation of the sterol nucleus by cytochrome P450 enzymes is a highly specific process, with different enzymes exhibiting distinct regioselectivity and stereoselectivity. This specificity is determined by the active site architecture of the enzyme, which dictates how the cholesterol molecule binds and which C-H bond is positioned for oxidation. The conversion of cholesterol to various hydroxylated metabolites is a key regulatory mechanism in cholesterol homeostasis. portlandpress.com For example, the introduction of a hydroxyl group by enzymes like CYP7A1, CYP27A1, and CYP46A1 makes the cholesterol molecule more hydrophilic, facilitating its transport and excretion. nih.gov

The generation of this compound would require a sequence of enzymatic reactions, including the specific hydroxylation at the C-4 position with alpha stereochemistry. The initial 3β-hydroxyl group of cholesterol would also need to be epimerized to a 3α-hydroxyl group, a reaction that can be catalyzed by certain hydroxysteroid dehydrogenases.

Intermediates in Cholesterol Metabolic Pathways Leading to Formation

The biosynthetic pathway to this compound likely involves several intermediate compounds. Following the initial hydroxylation of cholesterol, subsequent enzymatic modifications would be necessary. One plausible intermediate in the formation of the 3α-hydroxyl group is a 3-oxo steroid. The conversion of a 3β-hydroxy-Δ5-steroid to a 3α-hydroxy-Δ5-steroid can proceed through a 3-oxo-Δ5-steroid intermediate. nih.gov

Non-Enzymatic Generation of this compound

Beyond the regulated enzymatic pathways, this compound can also be formed through non-enzymatic processes, particularly those involving oxidative stress and the generation of reactive oxygen species (ROS).

Oxidative Processes and Radical Mechanisms

The autoxidation of cholesterol is a free-radical-mediated process that can lead to a complex mixture of oxidized products, known as oxysterols. nih.govnih.gov This process is particularly relevant in the context of lipid peroxidation, which occurs when ROS attack polyunsaturated fatty acids in cell membranes and lipoproteins. nih.gov

The mechanism of cholesterol autoxidation involves the abstraction of a hydrogen atom from the cholesterol molecule by a radical species, leading to the formation of a cholesterol radical. nih.gov This radical can then react with molecular oxygen to form a cholesterol peroxyl radical. These peroxyl radicals can subsequently abstract a hydrogen atom from another molecule, propagating the radical chain reaction and forming a cholesterol hydroperoxide. nih.gov The decomposition of these hydroperoxides can lead to the formation of various oxysterols, including hydroxylated derivatives. The formation of 4-hydroxylated cholesterol derivatives is a known outcome of cholesterol autoxidation. nih.gov The random nature of free radical attack can lead to the formation of various stereoisomers, including the 3α,4α-diol. nih.gov

| Pathway | Key Features | Primary Products |

| Endogenous Biosynthesis | Enzymatic, specific, regulated | Specific stereoisomers of hydroxylated cholesterol |

| Non-Enzymatic Generation | Radical-mediated, non-specific, occurs under oxidative stress | A complex mixture of oxysterols, including various stereoisomers |

| Enzyme/Process | Function | Relevance to this compound |

| Cytochrome P450 Monooxygenases | Catalyze hydroxylation of cholesterol | Potentially involved in the C-4 hydroxylation step, though a specific enzyme for the alpha-isomer is not well-defined. |

| Hydroxysteroid Dehydrogenases | Interconvert hydroxyl and keto groups on the steroid nucleus | Likely involved in the conversion of the 3β-hydroxyl group of cholesterol to the 3α-hydroxyl group. |

| Cholesterol Autoxidation | Non-enzymatic oxidation by reactive oxygen species | A major pathway for the formation of a mixture of oxysterols, including 4-hydroxylated derivatives. |

In Vitro Oxidation Models (e.g., Low-Density Lipoprotein Oxidation)

The formation of this compound has been demonstrated in controlled laboratory settings that simulate the oxidative stress conditions believed to occur in vivo, particularly through the oxidation of low-density lipoprotein (LDL). nih.gov These in vitro models are crucial for understanding the chemical pathways that lead to the generation of specific oxysterols without the complexities of cellular enzymatic processes.

Research has shown that when isolated human LDL is subjected to oxidation, a variety of cholesterol oxidation products are formed, including this compound and its epimer, Cholest-5-ene-3beta,4beta-diol. nih.govcapes.gov.br Studies have utilized different methods to induce this oxidation, such as incubation with cupric ions (Cu²⁺) or with a combination of soybean lipoxygenase and linoleic acid. In these experiments, both the 3α,4α- and 3β,4β-diols were identified as products, appearing in similar concentrations. nih.gov

The mechanism of formation for these 4-hydroxylated derivatives in LDL oxidation models points towards a free-radical-mediated autoxidation process. nih.gov To confirm the origin of the introduced hydroxyl group, experiments have been conducted where LDL oxidation was carried out under an atmosphere of isotopic molecular oxygen (¹⁸O₂). The results from these isotope-labeling studies showed that the oxygen atom incorporated at the C-4 position of the cholesterol molecule was derived exclusively from molecular oxygen. This finding supports the theory that this compound found in biological tissues like atherosclerotic plaques is likely formed via autoxidation pathways. nih.gov

The oxidation of cholesterol is a complex process that can yield numerous products. nih.govresearchgate.net The initial step in the formation of 4-hydroxylated derivatives during LDL peroxidation is thought to involve the attack of a free radical on the cholesterol molecule, leading to a cascade of reactions that ultimately incorporates molecular oxygen to form the diol.

Research Findings on In Vitro Formation of this compound

| In Vitro Model | Oxidizing Agent(s) | Key Findings | Reference |

|---|---|---|---|

| Oxidation of Isolated Human LDL | Cupric Ions (Cu²⁺) | Formation of Cholest-5-ene-3beta,4alpha-diol and Cholest-5-ene-3beta,4beta-diol was identified. | nih.gov |

| Oxidation of Isolated Human LDL | Soybean Lipoxygenase and Linoleic Acid | Both epimeric cholest-5-ene-3beta,4-diols were formed at similar concentrations. | nih.gov |

| Isotope Labeling Study | ¹⁸O₂ Atmosphere during LDL Oxidation | Demonstrated that molecular oxygen was the sole source for the oxygen functions at the C-4 position, indicating an autoxidation mechanism. | nih.gov |

Enzymatic Metabolism and Biotransformation of Cholest 5 Ene 3alpha,4alpha Diol

Pathways of Further Metabolic Conversion

Cholest-5-ene-3alpha,4alpha-diol, as a sterol intermediate, is positioned to enter several major metabolic routes. Its structure suggests it is likely a substrate for further enzymatic modification within the pathways of bile acid synthesis and steroid hormone production, which are the primary catabolic routes for cholesterol. ontosight.ai

The conversion of cholesterol to bile acids is a multi-step process occurring primarily in the liver, involving a series of hydroxylation, oxidation, and side-chain cleavage reactions. medlineplus.govresearchgate.net A key initial step in the primary bile acid pathway is the introduction of a hydroxyl group at the 7α position, followed by the modification of the 3-hydroxyl group. medlineplus.gov Given that this compound already possesses hydroxyl groups at the 3α and 4α positions, it represents a modified sterol that could potentially bypass some initial steps or be shunted into alternative pathways.

The presence of the 3α-hydroxyl group is particularly significant, as this is the stereochemical configuration found in mature bile acids. researchgate.netnih.gov This suggests that, unlike cholesterol which has a 3β-hydroxyl group, this compound might not require the epimerization step typically catalyzed by 3β-hydroxysteroid dehydrogenases. However, the 4α-hydroxyl group is an unusual feature, and its presence would dictate the subsequent enzymatic steps required to integrate it into the main bile acid synthesis pathway.

Identification and Characterization of Metabolizing Enzymes

The specific enzymes responsible for the downstream metabolism of this compound have not been definitively identified. However, based on the metabolism of structurally related sterols, key enzymatic players can be proposed.

Hydroxysteroid dehydrogenases (HSDs) are a critical family of oxidoreductases that catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus. wikipedia.org One of the most relevant enzymes in this context is 3β-hydroxy-Δ5-C27-steroid oxidoreductase, encoded by the HSD3B7 gene. wikipedia.orggenecards.org

HSD3B7 plays a crucial role in an early stage of bile acid synthesis. medlineplus.govwikipedia.org It is a membrane-associated protein of the endoplasmic reticulum that acts on 7α-hydroxylated sterol substrates. wikipedia.orggenecards.org Specifically, it catalyzes the conversion of cholest-5-ene-3β,7α-diol to 7α-hydroxycholest-4-en-3-one. wikipedia.orgnih.gov This reaction is essential for the subsequent isomerization of the double bond from the Δ5 to the Δ4 position and the inversion of the 3β-hydroxyl group to the 3α-configuration required for bile acids. researchgate.netnih.gov

While HSD3B7's characterized activity is on 3β-hydroxy substrates, the metabolism of this compound would still fall within the broader scope of HSD activity. Other HSD enzymes are known to act on 3α-hydroxyl groups. The presence of the 4α-hydroxyl group on this compound would likely influence substrate binding and catalytic activity, potentially recruiting a different set of HSDs or other oxidoreductases for its further oxidation.

Table 1: Key Enzymes in the Metabolism of Related Sterols

| Enzyme | Gene | Substrate (Related Diol) | Product | Metabolic Pathway |

| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Cholest-5-ene-3β,7α-diol | 7α-hydroxycholest-4-en-3-one | Bile Acid Synthesis medlineplus.govwikipedia.org |

| Cholesterol 26-hydroxylase (Sterol 27-hydroxylase) | CYP27A1 | Cholesterol | 26-Hydroxycholesterol (Cholest-5-ene-3β,26-diol) | Bile Acid Synthesis nih.gov |

Beyond the initial oxidoreductase steps, the integration of this compound into the bile acid synthesis network would require the action of several other enzyme classes. The pathway from cholesterol to the primary bile acids, cholic acid and chenodeoxycholic acid, involves numerous cytochrome P450 enzymes (CYPs) responsible for hydroxylations at various positions on the sterol nucleus and side chain. researchgate.net

For instance, after the initial modifications of the steroid rings, the side chain is hydroxylated, typically at the C27 (or C26) position by sterol 27-hydroxylase (CYP27A1), and then shortened. researchgate.netnih.gov The metabolic fate of this compound would depend on whether it can be recognized as a substrate by these downstream enzymes. The 4α-hydroxyl group may sterically hinder or otherwise affect the activity of these enzymes, potentially leading to the formation of atypical bile acid metabolites.

Interplay with Broader Steroid and Bile Acid Metabolic Networks

Bile acid synthesis is a major route for cholesterol elimination, and its rate is tightly controlled by feedback mechanisms. researchgate.net The production of bile acids like chenodeoxycholic acid down-regulates the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. The introduction of this compound into this network could modulate these regulatory circuits.

Furthermore, some sterol intermediates, particularly oxysterols (hydroxylated forms of cholesterol), are known to be potent signaling molecules that regulate gene expression related to lipid metabolism. While Cholest-5-ene-3beta,4-diols have been identified in oxidized low-density lipoprotein (LDL) and atherosclerotic plaques nih.gov, the specific signaling roles of the 3α,4α-diol isomer are not yet characterized. Its formation and metabolism are part of the cellular machinery for handling and detoxifying potentially cytotoxic excess sterols. upenn.edu In certain pathological contexts, such as congenital defects in bile acid synthesis due to mutations in the HSD3B7 gene, precursor sterols can accumulate, leading to severe liver disease. medlineplus.govwikipedia.org

Biological Roles and Mechanistic Insights of Cholest 5 Ene 3alpha,4alpha Diol

Influence on Cellular Lipid Homeostasis

The influence of Cholest-5-ene-3alpha,4alpha-diol on cellular lipid homeostasis remains an area requiring investigation. While the broader class of oxysterols, which are oxidized derivatives of cholesterol, are known to be critical regulators of lipid balance, specific data for the 3-alpha, 4-alpha isomer is not available.

Regulation of Cholesterol Metabolism

There is currently no direct scientific evidence detailing the specific role of this compound in the regulation of cholesterol metabolism. However, it is established that its stereoisomer, the (3beta,4alpha)-isomer of cholest-5-ene-3,4-diol (B1211117), is an intermediate in the biosynthesis of cholesterol. ontosight.ai This suggests that this compound may also have a role in this pathway, but further research is needed to confirm this. The epimeric forms, cholest-5-ene-3beta,4-diols, have been identified in oxidized low-density lipoprotein (LDL) and are present in human atherosclerotic plaques, indicating a potential involvement in the pathophysiology of atherosclerosis. nih.gov

Impact on Sterol Regulatory Element-Binding Proteins (SREBPs) and Related Transcriptional Regulation

The specific impact of this compound on Sterol Regulatory Element-Binding Proteins (SREBPs) and their transcriptional regulation has not been documented in the scientific literature. SREBPs are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. Their activity is tightly regulated by cellular sterol levels. While other oxysterols are known to suppress SREBP processing, thereby reducing cholesterol synthesis, it is unknown if this compound shares this activity. For instance, a sulfated derivative of a different diol, 5-cholesten-3β,25-diol 3-sulfate, has been shown to suppress the SREBP-1c signaling pathway. nih.gov

Modulation of Cellular Signaling Pathways

The ability of this compound to modulate cellular signaling pathways is another area where specific research is lacking.

Investigation of Inflammatory Cascades

There is no available research investigating the specific effects of this compound on inflammatory cascades. However, related cholesterol metabolites have been studied in this context. For example, cholest-5-en-3-one has been shown to alleviate chronic inflammation in mice by reducing the production of inflammatory cytokines. nih.gov Given that inflammation is a key component of diseases like atherosclerosis, where other cholest-5-ene-3,4-diol isomers are found, this is an area ripe for future investigation.

Effects on General Metabolic Signaling Networks

Specific effects of this compound on general metabolic signaling networks have not been reported. The broader class of oxysterols is known to influence various metabolic pathways, but isomer-specific effects can vary significantly.

Potential Interactions with Nuclear Receptors (e.g., Liver X Receptors for related oxysterols)

The potential interaction of this compound with nuclear receptors such as Liver X Receptors (LXRs) has not been specifically studied. LXRs are activated by various oxysterols and play a crucial role in cholesterol homeostasis by inducing the expression of genes involved in cholesterol efflux, transport, and excretion. The activation of LXRs by specific oxysterols is highly dependent on the precise stereochemistry of the molecule. Therefore, without direct experimental evidence, it is not possible to conclude whether this compound acts as an LXR agonist or antagonist.

Functional Implications in Cellular Structures and Processes

This compound, as a member of the oxysterol family, is implicated in fundamental cellular activities, ranging from maintaining the dynamic nature of cell membranes to participating in the intricate web of steroid biosynthesis.

Role in Cell Membrane Dynamics and Protein Function

The structural characteristics of sterols, including this compound, inherently link them to the regulation of cell membrane properties. ontosight.ai The presence of hydroxyl groups and the steroid ring system allows these molecules to intercalate within the lipid bilayer, thereby influencing its fluidity, permeability, and organization. ontosight.aimdpi.com While direct studies on the specific effects of this compound are limited, the functions of the closely related cholesterol molecule provide a foundational understanding. Cholesterol is a critical modulator of membrane biophysics, capable of inducing changes in bending rigidity and increasing membrane thickness. mdpi.com It can also lead to the formation of specialized membrane domains, often referred to as lipid rafts, which are crucial for signal transduction and the proper functioning of membrane-bound proteins. mdpi.com

Sterols, in general, play a vital role in ensuring the structural integrity and functionality of cell membranes. ontosight.ai The (3beta,4alpha)-isomer of cholest-5-ene-3,4-diol, a stereoisomer of the compound in focus, is known to influence membrane fluidity and the function of embedded proteins. ontosight.ai It is plausible that this compound exerts similar effects, contributing to the optimal environment required for the activity of various membrane-associated enzymes and receptors.

Table 1: Influence of Sterols on Cell Membrane Properties

| Property | Effect of Sterol Presence | Significance |

| Membrane Fluidity | Modulates fluidity, can decrease fluidity at high concentrations. | Affects protein mobility and membrane functions like endocytosis. |

| Membrane Permeability | Reduces permeability to small, water-soluble molecules. | Maintains cellular and organellar integrity. |

| Lipid Packing | Increases the packing density of phospholipids. | Enhances the barrier function of the membrane. |

| Membrane Thickness | Can increase the thickness of the lipid bilayer. | Influences the hydrophobic matching with transmembrane proteins. |

| Domain Formation | Promotes the formation of lipid rafts. | Concentrates signaling molecules and affects protein activity. |

Intermediary Role in Biosynthesis of Other Biologically Active Steroids

This compound is recognized as a metabolic intermediate in the broader pathways of steroid biosynthesis, which originate from cholesterol. ontosight.ai Steroid hormones, essential for a vast array of physiological processes, are synthesized from cholesterol through a series of enzymatic modifications. wikipedia.org The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone. wikipedia.org

While the direct conversion of this compound to specific steroid hormones is not extensively documented, the metabolism of its isomers provides critical insights. For instance, the epimer, 4β-hydroxycholesterol, is a known precursor in the synthesis of bile acids. caymanchem.com The conversion of 4β-hydroxycholesterol is a slow process, with its 7α-hydroxylation being a rate-limiting step for further transformation into bile acids. caymanchem.comnih.gov This suggests that the hydroxylation pattern on the cholesterol backbone significantly influences its metabolic fate.

Furthermore, research has shown that other diol derivatives of cholesterol serve as intermediates. For example, cholest-5-ene-3β,26-diol is an intermediate in the pathway leading to the formation of bile acids. researchgate.net The formation of cholest-5-ene-3β,4α-diol has been observed during the in vitro oxidation of low-density lipoprotein (LDL) and has been detected in human atherosclerotic plaques, suggesting its origin from non-enzymatic autoxidation of cholesterol. nih.gov

The metabolic pathway of this compound itself likely involves further enzymatic modifications by cytochrome P450 enzymes, which are central to steroid metabolism. These enzymes can introduce additional hydroxyl groups or oxidize existing ones, leading to a variety of other biologically active steroids. The specific enzymes and resulting steroid products from the metabolism of this compound, however, require further investigation to be fully elucidated.

Table 2: Related Steroid Intermediates and Their Biosynthetic Products

| Steroid Intermediate | Biosynthetic Product(s) | Key Enzymes Involved |

| Cholesterol | Pregnenolone, Bile Acids | P450scc (CYP11A1), CYP7A1 |

| 4β-hydroxycholesterol | Bile Acids | CYP7A1 |

| Cholest-5-ene-3β,26-diol | Bile Acids | Not fully specified |

| Pregnenolone | Progesterone, 17α-hydroxypregnenolone, DHEA | 3β-HSD, CYP17A1 |

Advanced Methodologies for Research on Cholest 5 Ene 3alpha,4alpha Diol

Analytical Techniques for Identification and Quantitation

Precise and sensitive analytical methods are crucial for detecting and quantifying the often low endogenous concentrations of Cholest-5-ene-3alpha,4alpha-diol in complex biological matrices.

Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of oxysterols, including this compound. The methodology leverages the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Prior to analysis, a crucial derivatization step is required to increase the volatility and thermal stability of the diol. This typically involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. The resulting TMS-ether derivative of this compound exhibits excellent chromatographic properties, allowing for its separation from other structurally similar sterols.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum is characterized by a unique fragmentation pattern that serves as a molecular fingerprint for identification. For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect specific fragment ions characteristic of the analyte, thereby enhancing sensitivity and selectivity. While direct GC-MS applications for the 3alpha,4alpha-diol are not extensively documented, the methodology is well-established for its stereoisomer, cholest-5-ene-3β,4β-diol, and is readily adaptable. nih.gov A typical GC-MS/MS method can quantitatively determine a range of oxysterols with a run time of approximately 15 minutes per sample. nih.gov

For the most accurate and precise quantification of this compound, isotope dilution mass spectrometry (ID-MS) is the gold standard. This technique corrects for sample losses during extraction and derivatization, as well as for variations in instrument response.

The core principle of ID-MS involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample at the earliest stage of preparation. For this compound, a suitable internal standard would be, for example, deuterium-labeled ([Dn]) or carbon-13-labeled ([13Cn]) this compound. This "spiked" sample is then processed, and the ratio of the unlabeled (endogenous) to the labeled (internal standard) analyte is measured by mass spectrometry.

Since the labeled and unlabeled forms of the molecule have nearly identical chemical and physical properties, they behave similarly throughout the entire analytical procedure. Any loss of the analyte during sample workup will be accompanied by a proportional loss of the internal standard, leaving the ratio of the two unchanged. By comparing this ratio to a calibration curve generated from known ratios of unlabeled and labeled standards, the absolute concentration of the endogenous this compound in the original sample can be determined with high accuracy. This approach has been successfully applied to the quantification of the related 4β-hydroxycholesterol, using a deuterium-labeled internal standard. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the comprehensive profiling of oxysterols. This technique offers several advantages over GC-MS, including the potential to analyze underivatized sterols, thereby reducing sample preparation time and the risk of artifact formation.

In a typical LC-MS/MS workflow, a reversed-phase liquid chromatography column is used to separate the various oxysterols based on their polarity. The eluent is then introduced into the mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Tandem mass spectrometry, in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest.

A rapid LC-MS/MS method for the determination of 4-hydroxycholesterol (a mixture of isomers) in serum has been developed, showcasing the utility of this technique. nih.gov The method involved liquid-liquid extraction after saponification and achieved good linearity, accuracy, and precision. nih.gov Such methods can be readily adapted for the specific and sensitive quantification of this compound in various biological samples, enabling a broader understanding of its distribution and regulation.

Table 1: Comparison of Analytical Techniques for this compound Analysis

| Feature | Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) | Isotope Dilution Mass Spectrometry (ID-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|---|

| Principle | Separation by volatility, identification by mass spectrum. | Quantification based on the ratio of native to a known amount of added isotopically labeled standard. | Separation by polarity, identification by mass-to-charge ratio and fragmentation. |

| Sample Preparation | Requires derivatization (e.g., silylation). | Requires a specific isotopically labeled internal standard. | Can often analyze underivatized compounds. |

| Quantification | Relative or absolute with calibration. | Highly accurate and precise absolute quantification. | Relative or absolute with calibration. |

| Selectivity | Good, enhanced with SIM. | Excellent, corrects for matrix effects and losses. | Excellent, especially with tandem MS (MRM). |

| Sensitivity | High. | Very high. | Very high. |

| Primary Use | Identification and quantification. | Gold standard for precise quantification. | Comprehensive profiling and quantification. |

Synthetic Approaches for Structural and Functional Studies

The chemical synthesis of this compound and its labeled analogs is fundamental for confirming its structure, investigating its biological functions, and tracing its metabolic fate.

The creation of this compound with the correct stereochemistry is a significant challenge. A plausible and effective strategy for the stereoselective synthesis of this vicinal diol would be the Sharpless Asymmetric Dihydroxylation. mdpi.comorganic-chemistry.orgwikipedia.orgnih.gov This powerful reaction allows for the enantioselective conversion of an alkene into a diol with a predictable stereochemical outcome based on the chiral ligand used.

A potential synthetic route could start from a suitable cholesterol derivative. The C5-C6 double bond in cholesterol is a prime target for dihydroxylation. The Sharpless Asymmetric Dihydroxylation reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand (such as those found in AD-mix-α or AD-mix-β) and a stoichiometric co-oxidant. organic-chemistry.orgwikipedia.org The choice between AD-mix-α and AD-mix-β would determine the facial selectivity of the dihydroxylation, allowing for the controlled formation of the desired 3α,4α-diol stereochemistry from a precursor with a 3-hydroxy group and a Δ4 double bond. The starting material for such a synthesis would likely be a protected form of cholest-4-en-3-one, which can be reduced to the corresponding allylic alcohol, followed by the Sharpless dihydroxylation to introduce the vicinal diol. Subsequent deprotection would yield the target molecule. The development of such synthetic routes is crucial for producing pure standards for analytical studies and for providing sufficient quantities of the compound for biological assays.

To trace the metabolic fate of this compound within a biological system, isotopically labeled analogs are indispensable tools. The synthesis of such analogs typically involves the introduction of stable isotopes, such as deuterium (B1214612) (2H or D) or carbon-13 (13C), at specific positions in the molecule.

One common strategy for preparing deuterium-labeled steroids is through catalytic H-D exchange reactions or by using deuterium-donating reagents in reduction steps. mdpi.comnih.gov For instance, a synthetic intermediate in the pathway to this compound containing a keto group could undergo base- or acid-catalyzed exchange with a deuterium source like D2O to label the adjacent carbon atoms. Alternatively, the reduction of a ketone or an ester with a deuterium-labeled reducing agent, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), can introduce deuterium atoms stereospecifically. nih.gov

For metabolic studies where the carbon skeleton is of interest, 13C-labeled precursors can be incorporated early in the synthetic scheme. For example, using [13C]-labeled starting materials in the synthesis of the cholesterol backbone would result in a 13C-labeled this compound. These labeled analogs can then be administered to cells or animal models, and their metabolic products can be tracked and identified using mass spectrometry, providing invaluable insights into the metabolic pathways involving this oxysterol. The use of [14C]cholesterol to study the formation of cholest-5-ene-3β,26-diol exemplifies the utility of radiolabeling in metabolic research. nih.gov

In Vitro Experimental Models for Mechanistic Elucidation

The study of cholesterol and its oxidized derivatives, known as oxysterols, heavily relies on in vitro models to understand their metabolic pathways and cellular effects. These systems offer controlled environments to dissect complex biological processes at the molecular level.

Cell Culture Systems (e.g., CHO Cells, Liver Homogenates)

Cell culture systems are fundamental tools for investigating the cellular responses to specific compounds. Chinese Hamster Ovary (CHO) cells are frequently utilized in sterol research due to their well-characterized lipid metabolism and amenability to genetic modification. They provide a platform to study how sterols influence processes like cholesterol biosynthesis and the regulation of lipoprotein receptors. For instance, studies on analogs such as 4α-(2-propenyl)-5α-cholest-24-en-3α,12α-diol have employed CHO cells to assess their impact on the LDL receptor promoter. nih.gov

Liver homogenates, which are preparations of liver tissue that has been mechanically broken down, offer a more complex environment containing a wide array of enzymes present in their near-native state. These are invaluable for studying the metabolism of sterols, as the liver is the primary site for cholesterol processing and bile acid synthesis. Research on various cholest-diols and -triols has utilized liver homogenates and their supernatant fluids to identify metabolic products and enzymatic conversions. However, specific data detailing the incubation of this compound within these systems, and its subsequent metabolic fate, are absent from the current body of scientific literature.

Subcellular Fractionation Studies (e.g., Microsomal Preparations)

To pinpoint the specific cellular machinery involved in metabolizing sterols, researchers employ subcellular fractionation. This technique separates the cell into its constituent organelles, such as mitochondria and the endoplasmic reticulum (which forms microsomes upon homogenization). Microsomal preparations are particularly important as they contain the cytochrome P450 enzymes responsible for many steps in cholesterol catabolism and detoxification.

Studies on related compounds, such as cholest-5-ene-3β,7α-diol and cholest-5-ene-3β,26-diol, have extensively used microsomal and mitochondrial fractions to elucidate enzymatic conversion pathways. nih.govnih.gov These experiments are crucial for determining which enzymes act on a substrate and the co-factors, like NAD and NADP, that are required. Despite the suitability of this methodology, there are no available reports of studies that have specifically used microsomal or other subcellular fractions to investigate the metabolism of this compound.

Lipoprotein Oxidation Systems

The oxidation of low-density lipoproteins (LDL) is a key event in the development of atherosclerosis. In vitro lipoprotein oxidation systems are used to study how cholesterol within LDL particles is modified into various oxysterols. These systems typically involve incubating isolated LDL with pro-oxidants like copper ions or lipoxygenase enzymes.

Research has successfully used this approach to identify specific cholesterol oxidation products. For example, studies have identified the epimeric cholest-5-ene-3β,4α-diol and cholest-5-ene-3β,4β-diol as products of in vitro LDL oxidation. nih.gov These findings are significant as these same compounds have been found in human atherosclerotic plaques. nih.gov While this demonstrates that the 4-position of the cholesterol molecule is susceptible to oxidation in this context, there is no direct evidence from these systems documenting the formation of the 3α,4α-diol isomer.

Due to the lack of specific research findings, no data tables can be generated for this compound.

Comparative Biochemical and Physiological Considerations of Cholest 5 Ene 3alpha,4alpha Diol

Comparison with Other Cholest-5-ene Diols and Oxysterols

Distinctions from 4beta-hydroxycholesterol (B28690) (Cholest-5-ene-3beta,4beta-diol) and Other Epimers

Cholest-5-ene-3alpha,4alpha-diol is a member of the oxysterol family, which are oxygenated derivatives of cholesterol. A key feature that distinguishes it from its epimer, 4beta-hydroxycholesterol (also known as cholest-5-ene-3beta,4beta-diol), is the stereochemistry of the hydroxyl groups at the 3 and 4 positions of the cholesterol backbone. In this compound, both hydroxyl groups are in the alpha configuration, meaning they project below the plane of the steroid ring system. In contrast, 4beta-hydroxycholesterol has its hydroxyl groups in the beta configuration, projecting above the ring plane.

This seemingly subtle difference in spatial arrangement has significant implications for their biological recognition and function. Enzymes and receptors within the body are highly specific to the three-dimensional shape of the molecules they interact with. Therefore, these two epimers can have distinct metabolic fates and biological activities.

For instance, two epimeric cholest-5-ene-3beta,4-diols have been identified in oxidized low-density lipoprotein (LDL) and human atherosclerotic tissue in a roughly 1:1 ratio. nih.gov The presence of these isomers suggests their formation through autoxidation processes. nih.gov

Relative Biological Activities of Related Oxysterols

Oxysterols, as a class, exhibit a wide range of biological activities. They are involved in the regulation of cholesterol homeostasis, acting as ligands for liver X receptors (LXRs) and influencing the expression of genes involved in cholesterol transport and metabolism. nih.gov Some oxysterols are intermediates in the synthesis of bile acids and steroid hormones. nih.gov

The specific biological activities of this compound are less extensively characterized compared to other more common oxysterols like 27-hydroxycholesterol (B1664032) or 24(S)-hydroxycholesterol. However, its presence in biological systems, particularly in pathological contexts like atherosclerosis, suggests it may play a role in cellular processes such as inflammation and cell death. The biological impact of oxysterols is often dependent on their concentration and the cellular context.

Occurrence and Distribution in Biological Systems (Non-Clinical Context)

Presence in Animal Tissue and Fluid Samples (e.g., Rat Liver, Human Plasma in analytical studies)

This compound, along with its epimer, has been identified and quantified in various biological samples. In analytical studies, cholest-5-ene-3beta,4beta-diol has been found in human plasma at a concentration of 36 ± 4.3 ng/ml. researchgate.net In rat liver, the concentration of this epimer was determined to be 0.62 ± 0.19 µg/g wet weight. researchgate.net These levels are comparable to those of other common oxysterols, indicating that these diols are a notable component of the oxysterol profile in these tissues. researchgate.net The presence of these compounds in both a fluid (plasma) and a key metabolic organ (liver) highlights their potential systemic and local roles.

Detection in Ex Vivo Samples (e.g., Oxidized Low-Density Lipoprotein, Atherosclerotic Plaques)

A significant finding is the detection of this compound and its epimer in oxidized low-density lipoprotein (LDL) and human atherosclerotic plaques. nih.gov When isolated human LDL was subjected to oxidation, these diols were formed. nih.gov Furthermore, they were found in human atherosclerotic tissue at concentrations more than ten times higher than in non-atherosclerotic vessels. nih.gov This enrichment in atherosclerotic lesions strongly suggests a link between the formation of these oxysterols and the pathological processes of atherosclerosis. The finding that molecular oxygen is the source of the hydroxyl groups at the C-4 position supports the idea that these diols are formed via autoxidation within the plaque environment. nih.gov

Evolutionary and Species-Specific Aspects of Sterol Metabolism

The metabolism of sterols is a fundamental process in eukaryotes, with a long evolutionary history. oup.comnih.gov The core pathways for sterol biosynthesis are thought to have been present in the last eukaryotic common ancestor. nih.govoup.com Over time, these pathways have diversified, leading to the production of a wide array of sterols in different organisms. oup.com For example, animals primarily synthesize cholesterol, fungi produce ergosterol, and plants synthesize a variety of phytosterols. oup.com

The enzymes involved in sterol metabolism show both conservation and divergence across species. While the fundamental steps of converting squalene (B77637) to a sterol core are shared, the subsequent modifications can vary significantly. nih.govacs.org For instance, the alkylation of the sterol side chain at the C-24 position is a key difference between fungal/plant sterols and animal sterols. nih.gov

Species-specific differences in sterol metabolism are also evident in how organisms handle dietary sterols. Insects, for example, are generally unable to synthesize their own sterols and must obtain them from their diet. nih.govnih.gov They have evolved mechanisms to dealkylate plant sterols to produce cholesterol, which is essential for their development. nih.gov

Emerging Research Frontiers and Academic Perspectives

Untargeted Metabolomics in Cholest-5-ene-3alpha,4alpha-diol Discovery and Profiling

Untargeted metabolomics has emerged as a powerful hypothesis-generating tool for the comprehensive analysis of all detectable small molecules in a biological sample. mdpi.com This approach contrasts with targeted methods, such as the gas-liquid chromatography-mass spectrometry used to identify and quantify the related compound Cholest-5-ene-3beta,4beta-diol in human plasma and rat liver. researchgate.netnih.gov While targeted analyses are excellent for measuring known compounds, untargeted strategies cast a wider net, enabling the discovery of novel or unexpected molecules and providing a snapshot of the metabolome. mdpi.com

The application of untargeted lipidomics, a sub-discipline of metabolomics, is particularly relevant for the discovery and profiling of sterols like this compound. nih.govnih.gov This technique, often employing ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), allows for the large-scale identification and quantification of a diverse array of lipid molecules in a single run. nih.govresearchgate.net By analyzing the lipid profiles of different biological samples, researchers can identify correlations between specific lipids and various physiological or pathological states. nih.govnih.gov For instance, untargeted lipidomics has successfully identified associations between serum sphingomyelins and plasma cholesterol levels in patients with coronary artery disease. nih.govresearchgate.net

Although a specific untargeted metabolomics study detailing the discovery of this compound is not yet prominent in the literature, the methodology represents a key frontier. Such an approach could reveal the presence of this diol in various tissues and biofluids, uncover novel correlations with other metabolites, and provide initial clues about its metabolic context and potential biological significance. The success of untargeted lipidomics in characterizing the lipid signatures of diseases like Wilson's Disease underscores its potential for elucidating the roles of minor sterols. researchgate.net

Advanced Enzymology and Structural Biology of Related Hydroxylases and Metabolic Enzymes

The formation of this compound necessitates the action of specific hydroxylase enzymes that can introduce a hydroxyl group at the 4-alpha position of the cholesterol steroid nucleus. Understanding the enzymes responsible for its synthesis and further metabolism is a fundamental goal. The majority of oxysterols are formed through the action of cytochrome P450 (CYP) enzymes. nih.govphysiology.orgnih.gov

Advanced enzymology and structural biology provide the tools to dissect the function of these enzymes at a molecular level. elsevierpure.com For example, the crystal structure of human cholesterol 7alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis, has been solved. nih.govnih.gov These structural studies reveal a motif of residues that orient the substrate, cholest-4-en-3-one, parallel to the heme group, thereby positioning the C7 atom for stereospecific hydroxylation. nih.govnih.gov The structural data for CYP7A1 provides a molecular basis for understanding the diversity of 7alpha-hydroxylases and other cholesterol-metabolizing enzymes. nih.govnih.gov

While the specific 4alpha-hydroxylase responsible for the synthesis of this compound has not been structurally characterized, the principles learned from enzymes like CYP7A1 are applicable. Future research in this area will likely focus on identifying the candidate CYP enzyme and solving its crystal structure. This would provide insights into its substrate specificity, catalytic mechanism, and how it achieves the precise 4-alpha hydroxylation. Such knowledge is crucial for understanding how the production of this compound is regulated and for developing specific inhibitors if required.

The table below summarizes key enzymes involved in the metabolism of related sterols, highlighting the types of reactions they catalyze.

| Enzyme | Abbreviation | Function |

| Cholesterol 7alpha-hydroxylase | CYP7A1 | Catalyzes the first and rate-limiting step in the classic pathway of bile acid synthesis, converting cholesterol to 7alpha-hydroxycholesterol. nih.govnih.gov |

| Sterol 27-hydroxylase | CYP27A1 | A mitochondrial cytochrome P-450 enzyme involved in the alternative pathway of bile acid synthesis. tandfonline.compnas.org |

| 3beta-hydroxysteroid dehydrogenase/C4-decarboxylase | 3βHSD/D | Removes an oxidized methyl group at the C4 position of the sterol ring. researchgate.net |

| 7-dehydrocholesterol reductase | 7-SR | The terminal enzyme in the cholesterol biosynthesis pathway. nih.govacs.org |

Integration with Systems Biology Approaches to Lipid Metabolism

Systems biology aims to understand the complex interactions within biological systems by integrating multiple layers of information, including genomics, transcriptomics, proteomics, and metabolomics. capes.gov.br In the context of lipid metabolism, this approach can reveal how the lipidome is regulated and how it, in turn, influences cellular function and disease. nih.govoregonstate.edu

Genome-wide association studies (GWAS) are a key tool in systems biology. By scanning the genomes of many individuals, GWAS can identify genetic variants associated with particular traits, such as the levels of specific lipids. nih.gov A recent study of the plasma lipidome identified 495 genetic associations in 56 loci, including 8 novel loci, highlighting the power of this approach to uncover new regulatory mechanisms. nih.gov Furthermore, integrating metabolomics with quantitative genetic studies (mGWAS) has provided close associations between genotype, metabolites, and stress-tolerant phenotypes in plants. nih.gov

While this compound has not yet been a specific focus of such large-scale studies, these methodologies represent a significant frontier for understanding its function. A lipidome-wide association study (lGWAS) could identify genetic loci that influence the levels of this compound, pointing towards the genes and pathways that regulate its synthesis and degradation. nih.gov Furthermore, proteome-wide association studies (PWAS) could link the abundance of specific proteins to levels of this diol, offering further mechanistic insights. broadinstitute.org By integrating these datasets, a comprehensive picture of how this compound fits into the broader network of lipid metabolism can be constructed.

Development of Novel Research Tools and Probes for Sterol Pathway Interrogation

Advancing our understanding of this compound requires the development of specific research tools to track its movement and interactions within cells and organisms. A major challenge in studying minor sterols is the lack of suitable probes that can be monitored by techniques like fluorescence microscopy. sdu.dksdu.dk

One promising area is the development of intrinsically fluorescent sterol analogs. nih.govnih.gov These molecules are designed to mimic the natural sterol as closely as possible while possessing inherent fluorescence, avoiding the bulky fluorophores that can alter the molecule's properties. nih.govnih.gov For example, a fluorescent mimetic of 25-hydroxycholesterol, 25-hydroxycholestatrienol (25-HCTL), has been synthesized and used to study the trafficking of this oxysterol in living cells. nih.gov The design of a similar intrinsically fluorescent probe for this compound would be a significant step forward, enabling real-time visualization of its subcellular distribution and transport. mdpi.com

Another critical set of tools are labeled standards for use in analytical chemistry. The commercial availability of stable isotope-labeled sterol standards is essential for the accurate quantification of these molecules in biological samples using techniques like mass spectrometry. researchgate.netsigmaaldrich.comisotope.com The synthesis of a deuterated or 13C-labeled version of this compound would greatly facilitate its precise measurement and metabolic flux analysis.

Q & A

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of Cholest-5-ene-3alpha,4alpha-diol analogs?

- Methodological Answer: Apply X-ray crystallography to unambiguously determine stereochemistry, as done for 5α-cholestan-3α-ol derivatives . For indirect validation, compare NMR coupling constants (e.g., J-values for axial/equatorial protons) with computational models (DFT-based predictions) .

Q. What experimental strategies optimize LC-MS/MS detection limits for trace analysis of this compound in biological matrices?

- Methodological Answer: Use derivatization (e.g., picolinyl ester formation) to enhance ionization efficiency. Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and multiple reaction monitoring (MRM) for specificity. Validate with deuterated internal standards to correct for matrix effects .

Q. How do structural modifications at the 3α/4α positions affect the compound’s biological activity or metabolic stability?

- Methodological Answer: Synthesize analogs (e.g., 3β,4β-diol or 3-keto derivatives) and assess their activity in enzymatic assays (e.g., binding to steroid receptors). Compare metabolic half-lives using liver microsome models, noting oxidation pathways via cytochrome P450 enzymes .

Q. What statistical approaches are recommended for analyzing conflicting data in studies of cholestane derivatives?

- Methodological Answer: Apply meta-analysis frameworks to reconcile variability across studies. Use sensitivity analysis to identify outliers (e.g., batch-to-batch purity differences) and multivariate regression to isolate confounding factors (e.g., solvent polarity effects on reactivity) .

Tables for Key Data

Table 1: Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 76–78°C (analog-based estimate) | |

| Stability | Stable at –20°C (long-term) | |

| Recommended Solvents | Chloroform, DMSO |

Table 2: Analytical Methods

| Technique | Application | Key Parameters | Source |

|---|---|---|---|

| LC-MS/MS | Purity quantification | MRM transitions, derivatization | |

| NMR | Stereochemical confirmation | 1H/13C chemical shifts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.